REACTION_SMILES
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[C:26]([Cl:27])(=[O:28])[CH3:29].[CH2:19]([N:20]([CH2:21][CH3:22])[CH2:23][CH3:24])[CH3:25].[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[OH:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[CH2:8][NH:7][CH2:6][CH2:5]2>>[OH:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[CH2:8][N:7]([C:13]([CH3:12])=[O:14])[CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2c(c1)CCNC2
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Name
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Type
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product
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Smiles
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CC(=O)N1CCc2cc(O)ccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |